Cas no 2167797-58-0 (tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate)

tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate
- 2167797-58-0
- EN300-1294357
- tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
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- インチ: 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-4-8(14)11(7)5-12-6-11/h7,12H,4-6H2,1-3H3,(H,13,15)
- InChIKey: JXEBLPUHQAHTLF-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C21CNC2)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 226.13174244g/mol
- どういたいしつりょう: 226.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 67.4Ų
tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294357-5000mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 5000mg |
$3147.0 | 2023-09-30 | ||
Enamine | EN300-1294357-100mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 100mg |
$956.0 | 2023-09-30 | ||
Enamine | EN300-1294357-500mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 500mg |
$1043.0 | 2023-09-30 | ||
Enamine | EN300-1294357-1.0g |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1294357-250mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 250mg |
$999.0 | 2023-09-30 | ||
Enamine | EN300-1294357-50mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 50mg |
$912.0 | 2023-09-30 | ||
Enamine | EN300-1294357-2500mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 2500mg |
$2127.0 | 2023-09-30 | ||
Enamine | EN300-1294357-10000mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 10000mg |
$4667.0 | 2023-09-30 | ||
Enamine | EN300-1294357-1000mg |
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate |
2167797-58-0 | 1000mg |
$1086.0 | 2023-09-30 |
tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamateに関する追加情報
tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate: A Comprehensive Overview
The compound tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate, identified by the CAS number 2167797-58-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate is characterized by a spirocyclic framework, which contributes to its stability and bioavailability. The spirocyclic system, combined with the carbamate group, enhances its pharmacokinetic properties, making it a promising candidate for drug delivery systems. Researchers have explored its potential as a prodrug, where the carbamate group can be cleaved under specific physiological conditions to release the active drug.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate. These methods often involve multi-step reactions, including ring-closing metathesis and nucleophilic substitution, to construct the spirocyclic core. The use of transition metal catalysts has significantly improved the yield and purity of the compound, facilitating its large-scale production for research and commercial purposes.
In terms of pharmacological activity, tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate has shown promise in preclinical studies as an inhibitor of certain enzymes involved in inflammatory pathways. Its ability to modulate these pathways makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and asthma. Additionally, studies have indicated its potential as an anticancer agent, where it exhibits selective cytotoxicity against cancer cells without significantly affecting normal cells.
The safety profile of tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate has been evaluated in acute and chronic toxicity studies. Results suggest that it has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are required to fully understand its toxicity profile and ensure its suitability for human use.
In conclusion, tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate (CAS No: 2167797 58 0) represents a valuable addition to the arsenal of chemical entities with potential therapeutic applications. Its unique structure, coupled with promising pharmacological properties, positions it as a key molecule for future drug development efforts. Continued research into its mechanisms of action, optimization of synthetic methods, and evaluation of clinical efficacy will undoubtedly shed further light on its potential as a therapeutic agent.
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